molecular formula C10H9F2N3OS B13052187 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13052187
M. Wt: 257.26 g/mol
InChI Key: JLSYZZNKXAYFAJ-UHFFFAOYSA-N
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Description

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core with amino and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.

    Introduction of Difluoro Substituents: The difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, ammonia, diethylaminosulfur trifluoride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one: Lacks the difluoro substituents, which may affect its chemical reactivity and biological activity.

    8,8-Difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one: Lacks the amino group, which may influence its interaction with biological targets.

Uniqueness

The presence of both amino and difluoro substituents in 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9F2N3OS

Molecular Weight

257.26 g/mol

IUPAC Name

2-amino-8,8-difluoro-3,6,7,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C10H9F2N3OS/c11-10(12)2-1-5-4(3-10)6-7(17-5)8(16)15-9(13)14-6/h1-3H2,(H3,13,14,15,16)

InChI Key

JLSYZZNKXAYFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1SC3=C2N=C(NC3=O)N)(F)F

Origin of Product

United States

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